molecular formula C7H14 B12518032 3,4-Dimethyl-2-pentene CAS No. 24910-63-2

3,4-Dimethyl-2-pentene

Cat. No.: B12518032
CAS No.: 24910-63-2
M. Wt: 98.19 g/mol
InChI Key: PPBWEVVDSRKEIK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-pentene is an organic compound with the molecular formula C7H14. It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of a pentene chain. The structure of this compound can exist in different stereoisomeric forms, including (E)- and (Z)-isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-2-pentene can be synthesized through various methods. One common approach involves the dehydration of 3,4-dimethyl-2-pentanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under elevated temperatures to facilitate the elimination of water and formation of the double bond .

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are often used to enhance the efficiency of this process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-pentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms and conversion to an alkane. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-2-pentene
  • 2,4-Dimethyl-2-pentene
  • 3,3-Dimethyl-2-pentene

Uniqueness

3,4-Dimethyl-2-pentene is unique due to the specific positioning of its methyl groups on the third and fourth carbon atoms. This structural arrangement influences its reactivity and the types of products formed in chemical reactions. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

CAS No.

24910-63-2

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

3,4-dimethylpent-2-ene

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3

InChI Key

PPBWEVVDSRKEIK-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(C)C

Origin of Product

United States

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